N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide
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Overview
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrobenzamide moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable electrophile.
Nitration and Chlorination: The nitro group can be introduced through nitration of the benzene ring, followed by chlorination to obtain the desired chloro-nitrobenzene derivative.
Coupling Reaction: Finally, the thiazole derivative is coupled with the chloro-nitrobenzene derivative under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or interference with essential bacterial enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares a similar thiazole core but differs in the substituents on the benzene ring.
N-(4-(4-tert-butylphenyl)thiazol-2-yl)-2-ethylbutanamide: Another related compound with variations in the alkyl chain length and functional groups.
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butylphenyl group provides steric hindrance, potentially enhancing its stability and selectivity in biological systems.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-20(2,3)13-6-4-12(5-7-13)17-11-28-19(22-17)23-18(25)15-10-14(24(26)27)8-9-16(15)21/h4-11H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBUGDNQEQOKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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